
Eicosapentaenoic Acid-d5 Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eicosapentaenoic Acid-d5 Ethyl Ester (EPA-d5) is a synthetic fatty acid that has been widely studied for its potential applications in the scientific research field. EPA-d5 is a derivative of the naturally occurring omega-3 fatty acid eicosapentaenoic acid (EPA), and its unique properties make it an attractive option for researchers. EPA-d5 is used in a variety of experiments, from metabolic studies to drug development, and its use is expected to continue to grow in the coming years.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for Eicosapentaenoic Acid-d5 Ethyl Ester involves the esterification of Eicosapentaenoic Acid-d5 with ethanol in the presence of a catalyst.
Starting Materials
Eicosapentaenoic Acid-d5, Ethanol, Catalyst
Reaction
Step 1: Eicosapentaenoic Acid-d5 is dissolved in ethanol., Step 2: A catalyst is added to the solution., Step 3: The mixture is heated under reflux for several hours., Step 4: The reaction mixture is cooled and the product is extracted with a suitable solvent., Step 5: The solvent is evaporated to obtain Eicosapentaenoic Acid-d5 Ethyl Ester as a yellow oil.
科学的研究の応用
Eicosapentaenoic Acid-d5 Ethyl Ester is used in a variety of scientific research applications. It is used as a tracer in metabolic studies, as a marker for drug development, and as a tool for studying the structure and function of proteins. Eicosapentaenoic Acid-d5 Ethyl Ester is also used in the study of fatty acid metabolism, as it can be used to measure the rate of fatty acid oxidation in cells. Additionally, Eicosapentaenoic Acid-d5 Ethyl Ester is used in the study of the effects of dietary fatty acids on health, as it can be used to measure the levels of EPA in the body.
作用機序
The mechanism of action of Eicosapentaenoic Acid-d5 Ethyl Ester is not fully understood. It is known that Eicosapentaenoic Acid-d5 Ethyl Ester is metabolized by the body in the same manner as EPA, and it is thought that the presence of the d5 label allows for the tracking of EPA metabolism in the body. Additionally, Eicosapentaenoic Acid-d5 Ethyl Ester is thought to act as a marker for drug development, as the presence of the d5 label allows for the tracking of drug metabolism in the body.
生化学的および生理学的効果
The biochemical and physiological effects of Eicosapentaenoic Acid-d5 Ethyl Ester have not been extensively studied. However, it is known that Eicosapentaenoic Acid-d5 Ethyl Ester is metabolized by the body in the same manner as EPA, and it is thought that the presence of the d5 label allows for the tracking of EPA metabolism in the body. Additionally, Eicosapentaenoic Acid-d5 Ethyl Ester is thought to act as a marker for drug development, as the presence of the d5 label allows for the tracking of drug metabolism in the body.
実験室実験の利点と制限
The advantages of using Eicosapentaenoic Acid-d5 Ethyl Ester in laboratory experiments include its ability to be used as a tracer in metabolic studies and as a marker for drug development, as well as its ability to measure the rate of fatty acid oxidation in cells. Additionally, Eicosapentaenoic Acid-d5 Ethyl Ester is relatively inexpensive and easy to obtain, making it an attractive option for researchers. However, the use of Eicosapentaenoic Acid-d5 Ethyl Ester is limited by the fact that its mechanism of action is not fully understood, and its effects on the body have not been extensively studied.
将来の方向性
The use of Eicosapentaenoic Acid-d5 Ethyl Ester is expected to continue to grow in the coming years, as researchers continue to explore its potential applications. Possible future directions for Eicosapentaenoic Acid-d5 Ethyl Ester research include further studies into its mechanism of action and its effects on the body, as well as its use as a tool for studying the structure and function of proteins. Additionally, researchers may explore the potential of Eicosapentaenoic Acid-d5 Ethyl Ester as a tool for drug development, as well as its potential applications in the study of fatty acid metabolism. Finally, researchers may explore the potential of Eicosapentaenoic Acid-d5 Ethyl Ester as a therapeutic agent, as its unique properties may make it an attractive option for treating certain diseases.
特性
IUPAC Name |
ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQPWTVBQMWLSZ-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

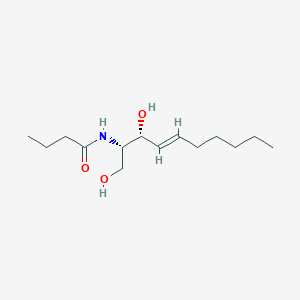

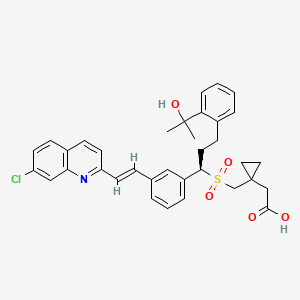
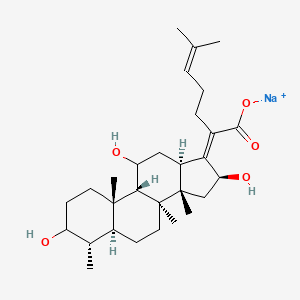
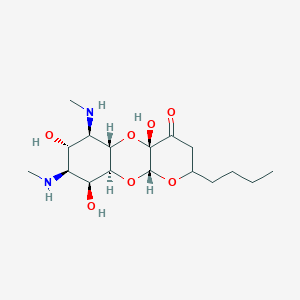


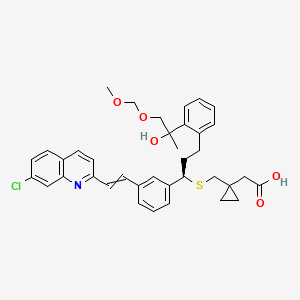
![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)
